molecular formula C10H14N2O3S B14823739 N-(3-Amino-4-cyclopropoxyphenyl)methanesulfonamide

N-(3-Amino-4-cyclopropoxyphenyl)methanesulfonamide

Cat. No.: B14823739
M. Wt: 242.30 g/mol
InChI Key: KDGAULNAKHXLJM-UHFFFAOYSA-N
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Description

N-(3-Amino-4-cyclopropoxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C10H14N2O3S and a molecular weight of 242.298 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group attached to a phenyl ring, an amino group, and a methanesulfonamide moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-cyclopropoxyphenyl)methanesulfonamide typically involves the reaction of 3-amino-4-cyclopropoxyphenylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

3-amino-4-cyclopropoxyphenylamine+methanesulfonyl chlorideThis compound+HCl\text{3-amino-4-cyclopropoxyphenylamine} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-amino-4-cyclopropoxyphenylamine+methanesulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-cyclopropoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Amino-4-cyclopropoxyphenyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-cyclopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Amino-4-cyclopropoxyphenyl)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which can impart distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H14N2O3S

Molecular Weight

242.30 g/mol

IUPAC Name

N-(3-amino-4-cyclopropyloxyphenyl)methanesulfonamide

InChI

InChI=1S/C10H14N2O3S/c1-16(13,14)12-7-2-5-10(9(11)6-7)15-8-3-4-8/h2,5-6,8,12H,3-4,11H2,1H3

InChI Key

KDGAULNAKHXLJM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)OC2CC2)N

Origin of Product

United States

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